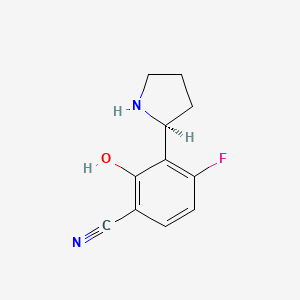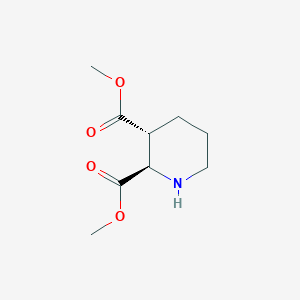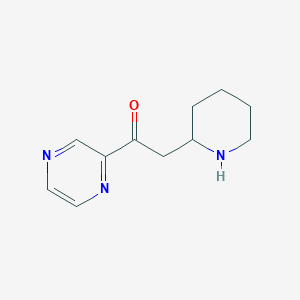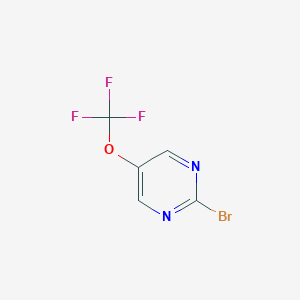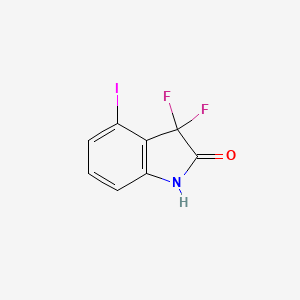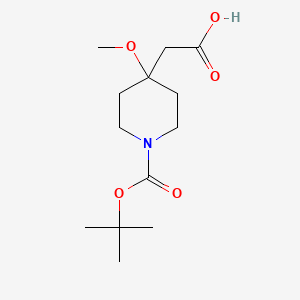![molecular formula C10H17N3 B13327925 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327925.png)
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild and can include a variety of functional groups such as aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
科学研究应用
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Uniqueness
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
1-[(1-methylcyclopentyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H17N3/c1-10(4-2-3-5-10)8-13-7-6-12-9(13)11/h6-7H,2-5,8H2,1H3,(H2,11,12) |
InChI 键 |
BDBRRLCRBHVUBU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)CN2C=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


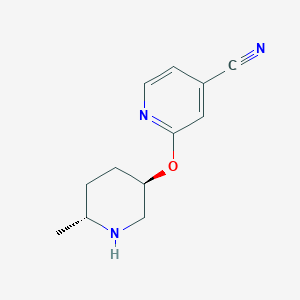
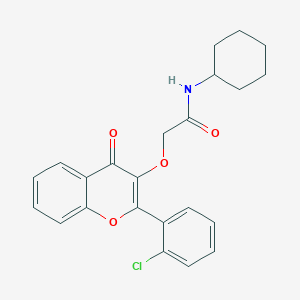

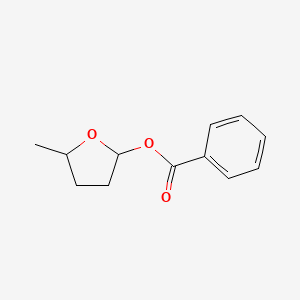
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

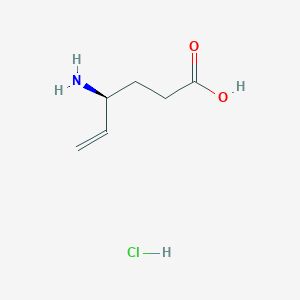
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
